molecular formula C18H20N2O B2898693 5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole CAS No. 2309540-11-0

5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole

Cat. No.: B2898693
CAS No.: 2309540-11-0
M. Wt: 280.371
InChI Key: IBCYAMDRGULRSX-UHFFFAOYSA-N
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Description

5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole is a complex organic compound characterized by its unique structure, which includes a cyclobutylidene group attached to a piperidine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutylidene-piperidine intermediate, followed by the introduction of the indole moiety through a series of coupling reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent addition rates. This approach minimizes the risk of contamination and improves the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-3-yl)methanone: Similar structure but with the indole moiety attached at the 3-position.

    (4-Cyclobutylidenepiperidin-1-yl)-(1H-indol-6-yl)methanone: Similar structure but with the indole moiety attached at the 6-position.

Uniqueness

5-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole is unique due to its specific attachment of the indole moiety at the 5-position, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(16-4-5-17-15(12-16)6-9-19-17)20-10-7-14(8-11-20)13-2-1-3-13/h4-6,9,12,19H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCYAMDRGULRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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